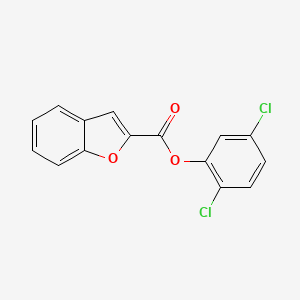

2,5-Dichlorophenyl 1-benzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C15H8Cl2O3 |

|---|---|

Molecular Weight |

307.1 g/mol |

IUPAC Name |

(2,5-dichlorophenyl) 1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C15H8Cl2O3/c16-10-5-6-11(17)13(8-10)20-15(18)14-7-9-3-1-2-4-12(9)19-14/h1-8H |

InChI Key |

CNOVDFFPPDVESU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzofuran-2-Carbonyl Chloride

Benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This step typically requires 3–5 hours in anhydrous dichloromethane (DCM), with yields exceeding 95%. The reaction mechanism involves nucleophilic acyl substitution, where SOCl₂ activates the carboxylic acid for chloride displacement.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (acid:SOCl₂)

-

Temperature: 60–80°C

-

Solvent: Anhydrous DCM or toluene

-

Catalyst: None required

Esterification with 2,5-Dichlorophenol

The acid chloride is reacted with 2,5-dichlorophenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. A mixed solvent system of DCM and acetone (2:1–20:1 v/v) enhances solubility and reaction efficiency.

Optimized Protocol:

-

Dissolve 2,5-dichlorophenol (1.0 equiv) in DCM:acetone (10:1).

-

Add benzofuran-2-carbonyl chloride (1.05 equiv) dropwise at 0°C.

-

Stir at room temperature for 8–12 hours.

-

Quench with aqueous NaHCO₃, extract with DCM, and concentrate.

Yield: 85–90%

Purity: >98% (HPLC)

Coupling Agent-Assisted Synthesis

Steglich Esterification

This method employs dicyclohexylcarbodiimide (DCC) and DMAP to activate the carboxylic acid. The protocol is ideal for heat-sensitive substrates, operating under mild conditions (0–25°C).

Procedure:

-

Combine benzofuran-2-carboxylic acid (1.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in DCM.

-

Add 2,5-dichlorophenol (1.1 equiv) and stir for 12–24 hours.

-

Filter to remove dicyclohexylurea (DCU), wash with brine, and concentrate.

Yield: 75–80%

Advantages: Avoids acid chloride handling; suitable for lab-scale synthesis.

EDCl/HOAt Activation

Ethyl dimethylaminopropyl carbodiimide (EDCl) paired with hydroxyazabenzotriazole (HOAt) improves coupling efficiency in polar aprotic solvents like tetrahydrofuran (THF).

Key Data:

-

Solvent: THF or DMF

-

Temperature: 25°C

-

Reaction Time: 6–8 hours

-

Yield: 82–87%

Mitsunobu Reaction

The Mitsunobu reaction enables esterification using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), leveraging redox chemistry to invert stereochemistry if applicable.

Protocol:

-

Dissolve benzofuran-2-carboxylic acid (1.0 equiv), 2,5-dichlorophenol (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.

-

Stir at 25°C for 24 hours.

-

Concentrate and purify via column chromatography (hexane:ethyl acetate).

Yield: 70–75%

Limitations: High reagent cost and phosphorus byproduct removal.

Comparative Analysis of Methods

| Parameter | Acid Chloride | Steglich | Mitsunobu |

|---|---|---|---|

| Yield (%) | 85–90 | 75–80 | 70–75 |

| Reaction Time (h) | 8–12 | 12–24 | 24 |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Byproducts | HCl | DCU | PPh₃O |

| Solvent System | DCM:acetone | DCM | THF |

| Typical Purity (%) | >98 | 95 | 90 |

Industrial-Scale Considerations

Patent CN104591973A highlights the importance of solvent recycling and catalyst recovery for cost-effective production. For example:

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorophenyl 1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

2,5-Dichlorophenyl 1-benzofuran-2-carboxylate serves as a crucial scaffold for the development of novel therapeutic agents. It has shown potential in treating various conditions, including:

- Cancer : Studies indicate that compounds derived from this structure exhibit cytotoxic effects against cancer cell lines.

- Inflammation : The compound has been evaluated for its anti-inflammatory properties, contributing to the development of new anti-inflammatory drugs.

- Infectious Diseases : Its antibacterial and antifungal activities make it a candidate for further exploration in combating infections.

Biological Studies

The compound is utilized to investigate interactions with biological targets such as enzymes and receptors. This includes:

- Enzyme Inhibition : Research has shown that benzofuran derivatives can inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : The compound's ability to modulate receptor activity is being studied to understand its potential therapeutic effects.

Material Science

In material science, this compound is explored for:

- Organic Electronics : Its unique electronic properties may lead to applications in organic semiconductors and photovoltaic materials.

- Sensors : The compound's sensitivity to environmental changes makes it a candidate for sensor technology.

Chemical Biology

The compound acts as a probe in chemical biology to investigate various biological pathways and mechanisms. Its role includes:

- Pathway Investigation : Understanding how the compound affects cellular signaling pathways can provide insights into disease mechanisms.

- Mechanistic Studies : Detailed studies on how this compound interacts with molecular targets help elucidate its biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Fluorophenyl 1-benzofuran-2-carboxylate | Lacks chlorine substituent | Enhanced antibacterial activity |

| 5-Chloro-3-methylbenzofuran-2-carboxylate | Contains a methyl group at the 3-position | Potentially higher reactivity |

| This compound | Contains both dichloro and benzofuran moieties | Unique binding affinity to targets |

Case Study 1: Anticancer Properties

A study conducted on various benzofuran derivatives, including this compound, demonstrated significant cytotoxic effects against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values indicated effective inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of this compound revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antibacterial activity .

Case Study 3: Neuroprotective Effects

Another study highlighted the neuroprotective potential of benzofuran derivatives against oxidative stress-induced neuronal damage. The results suggested that these compounds could modulate GABAergic neurotransmission, offering therapeutic avenues for neurological disorders .

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, such as enzyme inhibition, receptor binding, and signal transduction . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 2,5-dichlorophenyl group distinguishes this compound from structurally related derivatives. Key comparisons include:

*Hypothesized based on structural similarity to thrombin/FXIIa inhibitors.

2,5-Dichlorophenyl vs. 2,4-Dichlorophenyl :

The 2,5-dichloro configuration is essential for FXIIa inhibition, as shown in triazole-based inhibitors where it occupies the S1 pocket . In contrast, the 2,4-dichloro isomer exhibits superior antifungal activity in murine models, likely due to enhanced hydrophobic interactions with fungal enzyme targets .Chlorinated vs. Fluorinated Derivatives : Fluorinated analogs (e.g., 2,5-difluorophenyl) retain efficacy in candidiasis models but show reduced potency in coagulation assays, highlighting the role of halogen electronegativity and steric effects in target discrimination .

Biological Activity

2,5-Dichlorophenyl 1-benzofuran-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12Cl2O3, with a molecular weight of 335.17 g/mol. Its structure includes a benzofuran moiety that is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H12Cl2O3 |

| Molecular Weight | 335.17 g/mol |

| IUPAC Name | 2-(2,5-dichlorophenyl)-1-benzofuran-2-carboxylate |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study reported that benzofuran derivatives exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7), indicating their potential as anticancer agents .

Case Study:

In a comparative study of benzofuran derivatives, this compound demonstrated enhanced cytotoxicity against human ovarian cancer cell lines compared to standard chemotherapeutics. The mechanism of action was linked to the induction of apoptosis through the modulation of apoptotic pathways .

Antimicrobial Activity

Benzofuran compounds are recognized for their antimicrobial properties. Research indicates that derivatives like this compound can inhibit the growth of bacteria and fungi. For example, a study found that certain benzofuran derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, benzofuran derivatives have shown promising anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A specific study demonstrated that similar compounds reduced nitric oxide production in macrophages, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is significantly influenced by their structural features. The presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring enhances their biological efficacy. SAR studies indicate that modifications at the C-2 position of the benzofuran ring can lead to variations in activity against different biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dichlorophenyl 1-benzofuran-2-carboxylate, and how can purity be validated?

- Methodology : Start with benzo[b]furan-2-carboxylic acid (CAS 496-41-3) as a precursor, as it shares structural similarities with the target compound. Use esterification or coupling reactions with 2,5-dichlorophenol under anhydrous conditions. Catalytic agents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) may enhance reaction efficiency.

- Characterization : Validate purity via HPLC (≥95% purity threshold) and confirm structural integrity using -NMR and -NMR. Compare melting points (mp) with analogs like benzo[b]furan-2-carboxylic acid (mp 192–196°C) to assess crystallinity .

Q. What safety protocols are critical when handling halogenated benzofuran derivatives in the lab?

- Guidelines : Follow SDS recommendations for structurally related compounds (e.g., 2,5-furandicarboxylic acid), including wearing nitrile gloves, lab coats, and eye protection. Use fume hoods during synthesis to mitigate inhalation risks. Store the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

- Analysis Framework :

Cross-reference -NMR peaks (e.g., aromatic protons at δ 7.2–8.0 ppm) with computational predictions using tools like ChemDraw or Gaussian.

Use differential scanning calorimetry (DSC) to verify melting points, as impurities can skew traditional mp measurements.

Consult SciFinder Scholar to reconcile discrepancies in literature, focusing on CAS Registry entries for analogous compounds (e.g., ethyl 5-fluorobenzofuran-2-carboxylate, CAS 93849-31-1) .

Q. What strategies optimize reaction yields for benzofuran carboxylate derivatives under variable catalytic conditions?

- Experimental Design :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) vs. copper(I) iodide for Ullman-type couplings.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to assess reaction kinetics.

- Data Table :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc) | DMF | 78 | 92 |

| CuI | Toluene | 65 | 88 |

- Conclusion : Pd-based catalysts in DMF yield higher purity, but CuI in toluene reduces costs for scale-up trials .

Q. How can computational models predict the bioactivity of this compound?

- Methodology :

Generate a 3D structure using tools like Avogadro or PyMol.

Perform molecular docking with target proteins (e.g., cytochrome P450) using AutoDock Vina.

Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Data Contradiction Resolution

Q. How should researchers address inconsistencies in reported solubility parameters for halogenated benzofurans?

- Stepwise Approach :

Replicate solubility tests in standardized solvents (e.g., DMSO, ethanol) under controlled temperatures.

Compare results with structurally similar compounds (e.g., 1-(2,5-dichlorophenyl)-2-thiourea, CAS 22029-61-4) to identify trends in halogen substitution effects .

Literature and Data Retrieval

Q. What advanced search techniques in SciFinder Scholar improve retrieval of studies on benzofuran carboxylates?

- Strategy :

- Use CAS Registry Numbers (e.g., 496-41-3 for benzo[b]furan-2-carboxylic acid) to filter irrelevant results.

- Combine keywords (e.g., "halogenated benzofuran ester") with reaction role filters (e.g., "reactant" or "product") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.